molecular formula C18H16FN3O3 B3786811 2-[(3-fluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide

2-[(3-fluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide

Cat. No.: B3786811
M. Wt: 341.3 g/mol
InChI Key: BOYUWDUZWWLBRY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a 1,3-oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The oxazole ring is substituted at the 4-position with a carboxamide group. The molecule also contains a pyridine ring, a six-membered aromatic ring containing one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring, the introduction of the pyridine ring, and the attachment of the carboxamide group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The presence of the oxazole and pyridine rings suggests that this compound could participate in aromatic stacking interactions. The fluorophenoxy group is likely to be quite polar, which could influence the compound’s solubility and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence its properties include its polarity, its molecular weight, and the presence of any chiral centers .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a drug, future research might focus on improving its efficacy or reducing its side effects .

Properties

IUPAC Name

2-[(3-fluorophenoxy)methyl]-N-methyl-N-(pyridin-3-ylmethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-22(10-13-4-3-7-20-9-13)18(23)16-11-25-17(21-16)12-24-15-6-2-5-14(19)8-15/h2-9,11H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYUWDUZWWLBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C2=COC(=N2)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-fluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide
Reactant of Route 2
2-[(3-fluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[(3-fluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide
Reactant of Route 4
2-[(3-fluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide
Reactant of Route 5
2-[(3-fluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-[(3-fluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide

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